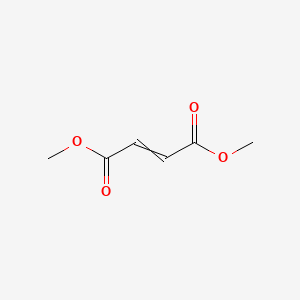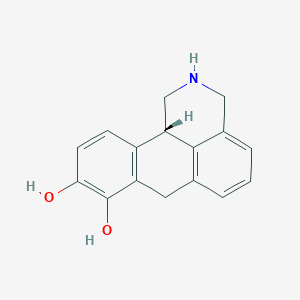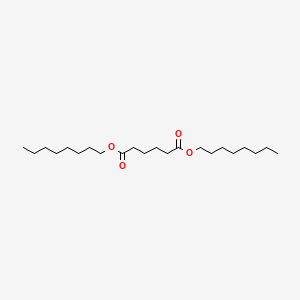
Dirithromycin
Overview
Description
Dirithromycin is a macrolide glycopeptide antibiotic used to treat various bacterial infections, including bronchitis, pneumonia, tonsillitis, and skin infections . It is a prodrug that is converted into its active form, erythromycylamine, in the body . This compound is known for its lipid solubility and ability to achieve high concentrations in tissues, making it effective against a range of bacterial pathogens .
Mechanism of Action
Target of Action
Dirithromycin is a macrolide glycopeptide antibiotic . Its primary target is the 50S subunit of the 70S bacterial ribosome . The ribosome is a crucial component in the protein synthesis machinery of bacteria, playing a vital role in the growth and survival of the bacteria.
Mode of Action
This compound binds to the 50S subunit of the 70S bacterial ribosome, thereby interfering with protein synthesis . By binding to the ribosome, this compound inhibits the translocation of peptides, a critical step in protein synthesis . It has been noted that this compound has over 10 times higher affinity to the 50S subunit than erythromycin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By inhibiting the translocation of peptides during protein synthesis, this compound prevents the bacteria from growing and proliferating .
Pharmacokinetics
This compound is a prodrug that is provided as enteric coated tablets to protect it from acid catalyzed hydrolysis in the stomach . Once orally administered, this compound is rapidly absorbed into the plasma, largely from the small intestine . It then undergoes spontaneous hydrolysis to form erythromycyclamine in the plasma .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By interfering with protein synthesis, this compound prevents the bacteria from producing essential proteins, which in turn inhibits bacterial growth and proliferation .
Action Environment
For instance, this compound is provided as enteric coated tablets to protect it from acid catalyzed hydrolysis in the stomach
Biochemical Analysis
Biochemical Properties
Dirithromycin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the 70S bacterial ribosome, preventing the translocation of peptides . This interaction inhibits the growth of bacteria by interfering with their protein synthesis machinery. This compound has a higher affinity for the 50S subunit compared to erythromycin, making it more effective in inhibiting bacterial growth .
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their protein synthesis and preventing their growth . In addition to its antibacterial effects, this compound has been shown to exhibit anti-inflammatory properties, which can influence cell signaling pathways and gene expression . This dual action makes this compound effective in treating infections and reducing inflammation in affected tissues.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of peptides, thereby preventing protein synthesis. This compound’s higher affinity for the 50S subunit compared to erythromycin enhances its effectiveness in inhibiting bacterial growth . Additionally, this compound’s anti-inflammatory properties are thought to be mediated through its effects on cytokine production and other inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable and effective over time. Studies have demonstrated that a five-day course of this compound is as effective as a seven-day course of erythromycin for treating acute exacerbations of chronic bronchitis . This compound’s stability and prolonged tissue persistence contribute to its effectiveness in treating infections with shorter treatment durations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is effective in eradicating bacterial infections at appropriate dosages . At higher doses, this compound can cause adverse effects such as nausea, vomiting, and diarrhea . It is important to determine the optimal dosage to balance efficacy and minimize toxicity in animal models.
Metabolic Pathways
This compound is metabolized through nonenzymatic hydrolysis during absorption to form erythromycylamine . This conversion occurs rapidly, with 60 to 90% of the dose being hydrolyzed within 35 minutes after dosing . Erythromycylamine undergoes little or no hepatic biotransformation, making this compound’s metabolism relatively straightforward .
Transport and Distribution
This compound is rapidly absorbed into the plasma, primarily from the small intestine . It is then distributed to various tissues, with tissue concentrations exceeding those in plasma or serum . This compound’s long half-life allows for once-daily dosing, contributing to its effectiveness in treating infections . The drug’s distribution to respiratory tissues and fluids is particularly notable, making it effective in treating respiratory tract infections .
Subcellular Localization
The subcellular localization of this compound involves its accumulation in bacterial ribosomes, where it exerts its inhibitory effects on protein synthesis . This localization is crucial for its antibacterial activity. Additionally, this compound’s anti-inflammatory properties may involve interactions with cellular signaling pathways and inflammatory mediators at the subcellular level .
Preparation Methods
Dirithromycin is synthesized by condensing 9S-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde . This reaction forms a 9N, 11O-oxazine ring, which is a hemi-aminal that undergoes spontaneous hydrolysis under both acidic and alkaline conditions to form erythromycylamine . The industrial production of this compound involves the following steps:
Condensation Reaction: 9S-erythromycylamine is reacted with 2-(2-methoxyethoxy)acetaldehyde under controlled conditions to form the hemi-aminal intermediate.
Hydrolysis: The hemi-aminal intermediate undergoes spontaneous hydrolysis to yield erythromycylamine.
Purification: The product is purified using chromatographic techniques to ensure the desired purity and quality.
Chemical Reactions Analysis
Dirithromycin undergoes several chemical reactions, including:
Hydrolysis: The hemi-aminal intermediate formed during synthesis undergoes hydrolysis to produce erythromycylamine.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: This compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include acidic and alkaline conditions for hydrolysis and various oxidizing and reducing agents for oxidation and reduction reactions . The major product formed from these reactions is erythromycylamine .
Scientific Research Applications
Dirithromycin has several scientific research applications, including:
Comparison with Similar Compounds
Dirithromycin is similar to other macrolide antibiotics, such as erythromycin, clarithromycin, roxithromycin, and azithromycin . it has several unique features:
Lipid Solubility: This compound is more lipid-soluble than erythromycin, allowing it to achieve higher tissue concentrations.
Prodrug Nature: This compound is a prodrug that is converted into its active form, erythromycylamine, in the body.
Pharmacokinetics: This compound has a longer elimination half-life compared to erythromycin, enabling once-daily dosing.
Similar compounds include:
Erythromycin: A macrolide antibiotic with a similar mechanism of action but lower lipid solubility.
Clarithromycin: A macrolide antibiotic with improved activity against certain bacteria compared to erythromycin.
Roxithromycin: A macrolide antibiotic with similar antibacterial spectrum to erythromycin.
Azithromycin: An azalide antibiotic with a broader spectrum of activity and improved pharmacokinetic properties compared to erythromycin.
This compound’s unique features make it a valuable antibiotic for treating various bacterial infections and a subject of ongoing scientific research.
Properties
Key on ui mechanism of action |
Dirithromycin prevents bacteria from growing, by interfering with their protein synthesis. Dirithromycin binds to the 50S subunit of the 70S bacterial ribosome, and thus inhibits the translocation of peptides. Dirithromycin has over 10 times higher affinity to the subunit 50S than erythromycin. In addition, dirithromycin binds simultaneously in to two domains of 23S RNA of the ribosomal subunit 50S, where older macrolides bind only in one. Dirithromycin can also inhibit the formation of ribosomal subunits 50S and 30S. |
|---|---|
CAS No. |
62013-04-1 |
Molecular Formula |
C42H78N2O14 |
Molecular Weight |
835.1 g/mol |
IUPAC Name |
(1S,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |
InChI |
InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-/m1/s1 |
InChI Key |
WLOHNSSYAXHWNR-NXPDYKKBSA-N |
SMILES |
CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]2[C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O |
Canonical SMILES |
CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
62013-04-1 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Poor |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(9S)-9-deoxo-11-deoxy-9,11-(imino((1R)-2-(2-methoxyethoxy)ethylidene)oxy)erythromycin dirithromycin Dynabac LY 237216 LY-237216 Nortron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of dirithromycin?
A1: this compound is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome, specifically near the peptidyl transferase center located in the 50S ribosomal subunit. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. [, ]
Q2: How does this compound's mechanism of action differ from other macrolides?
A2: While this compound shares the same binding site on the ribosome as other macrolides, recent research suggests that its unique side chain may enhance its inhibitory activity. [] Cryo-electron microscopy studies reveal that this compound's side chain points into the nascent peptide exit tunnel, potentially interfering with the passage of the growing polypeptide chain more effectively than other macrolides like erythromycin. []
Q3: Does this compound have any effects on host cells?
A3: Research indicates that this compound can accumulate within human neutrophils. [] Additionally, both this compound and its active metabolite, erythromycylamine, can directly induce the release of enzymes like lysozyme, lactoferrin, and beta-glucuronidase from these cells. [] This suggests potential interactions with the host immune system.
Q4: What is the chemical structure of this compound?
A4: this compound is a 9-N-11-O-oxazine derivative of erythromycylamine. It is formed by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. []
Q5: How is this compound absorbed and distributed in the body?
A7: Following oral administration, this compound is rapidly hydrolyzed to its bioactive metabolite, erythromycylamine, during absorption. [, ] Both this compound and erythromycylamine exhibit low plasma concentrations due to rapid distribution into tissues. [, ] Studies reveal that this compound achieves significantly higher tissue concentrations compared to simultaneous serum levels, especially in lung parenchyma, bronchial secretions, and mucosa. [, ]
Q6: How is this compound metabolized and excreted?
A8: this compound is primarily metabolized to erythromycylamine through non-enzymatic hydrolysis during absorption. [] The major route of elimination for both compounds is hepatic/fecal. [, ] Studies indicate that a substantial portion of an oral dose is rapidly cleared from circulation and localized in tissues, with only about 10% being absorbed. []
Q7: Does this compound interact with cytochrome P450 enzymes?
A9: this compound and erythromycylamine demonstrate low affinity for cytochrome P450 enzymes in vitro, particularly CYP3A. [, ] This translates to a minimal risk of clinically significant drug interactions involving these enzymes. [, ]
Q8: Does age affect the pharmacokinetics of this compound?
A10: Studies in elderly (≥ 65 years) and non-elderly (18-50 years) individuals reveal no significant age-related alterations in the pharmacokinetic parameters of this compound, including maximum plasma concentration and area under the curve. [] This suggests that dose adjustments based on age may not be necessary. []
Q9: What is the spectrum of activity of this compound?
A11: this compound demonstrates activity against a broad range of gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. [, , , , ] It also exhibits activity against atypical respiratory pathogens such as Legionella spp. and Chlamydia pneumoniae. [, ]
Q10: How does the efficacy of this compound compare to other macrolides in clinical trials?
A10: Numerous clinical trials have investigated the efficacy of this compound in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and pharyngitis. [5, 9-13, 15, 25, 26, 28] Results consistently show comparable clinical and bacteriological efficacy between this compound and erythromycin, and in some cases, azithromycin and clarithromycin. [5, 9-13, 15, 25, 26, 28]
Q11: Are there any known mechanisms of resistance to this compound?
A13: Although specific resistance mechanisms are not extensively studied for this compound, it shares structural similarities with other macrolides, suggesting potential for cross-resistance. [] This cross-resistance could stem from mechanisms like target site modification, efflux pumps, or enzymatic inactivation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















